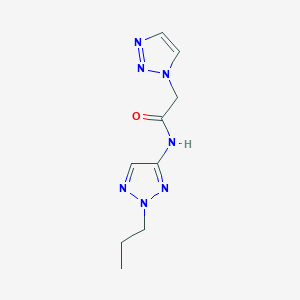![molecular formula C16H11Cl3N2O2S B5037360 2-[(2-chlorobenzyl)thio]-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B5037360.png)
2-[(2-chlorobenzyl)thio]-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chlorobenzyl)thio]-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has been shown to have potential applications in the treatment of various diseases, including cancer, inflammation, and infections.
Mécanisme D'action
The mechanism of action of 2-[(2-chlorobenzyl)thio]-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
Studies have shown that 2-[(2-chlorobenzyl)thio]-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole can have various biochemical and physiological effects. For example, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to reduce the production of inflammatory cytokines, which can contribute to the development of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(2-chlorobenzyl)thio]-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have potent anti-cancer, anti-inflammatory, and anti-microbial properties, making it a potential treatment for various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe and effective dosage of this compound.
Orientations Futures
There are several future directions for the study of 2-[(2-chlorobenzyl)thio]-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole. One area of research is the development of more potent and selective analogs of this compound. Additionally, studies are needed to determine the optimal dosage and administration route for this compound in the treatment of various diseases. Finally, further studies are needed to determine the potential side effects and toxicity of this compound in vivo.
Méthodes De Synthèse
The synthesis of 2-[(2-chlorobenzyl)thio]-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole involves the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-(2-chlorobenzylthio)aniline. This compound is then reacted with 2,4-dichlorophenoxyacetic acid in the presence of thionyl chloride to form 2-[(2-chlorobenzyl)thio]-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-[(2-chlorobenzyl)thio]-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole has been studied extensively for its potential applications in the treatment of various diseases. One of the main areas of research has been its anti-cancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory and anti-microbial properties, making it a potential treatment for infections and inflammatory diseases.
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N2O2S/c17-11-5-6-14(13(19)7-11)22-8-15-20-21-16(23-15)24-9-10-3-1-2-4-12(10)18/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGWYZCYNBQLMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorophenyl)methylsulfanyl]-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[(2-pyrimidinylthio)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5037283.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5037291.png)

![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B5037300.png)
![N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5037308.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B5037326.png)
![1-allyl-5-[4-(allyloxy)-3-ethoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5037340.png)
![1-benzyl-3-[(decyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride](/img/structure/B5037347.png)
![3-[1-(2,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5037351.png)
![N-[2-(2-oxo-1-imidazolidinyl)ethyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5037354.png)
![3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazole trifluoroacetate](/img/structure/B5037365.png)
![2-ethoxy-4-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B5037375.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(5-methyl-2-furyl)methyl]-2-pyridinamine](/img/structure/B5037376.png)